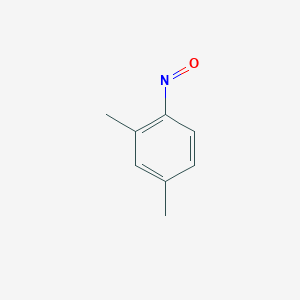
2,4-Dimethyl-1-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1-nitrosobenzene is an organic compound with the molecular formula C₈H₉NO It is a derivative of nitrosobenzene, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring and a nitroso group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-nitrosobenzene can be synthesized through several methods:
Oxidation of Amino Precursors: One common method involves the oxidation of 2,4-dimethyl-aniline using oxidizing agents such as sodium dichromate or peroxyacetic acid.
Reduction of Nitro Precursors: Another method involves the reduction of 2,4-dimethyl-nitrobenzene to 2,4-dimethyl-phenylhydroxylamine, followed by oxidation to the nitroso compound.
Direct Nitrosation: Direct nitrosation of 2,4-dimethyl-aniline using nitrosyl chloride (NOCl) or nitrous acid (HNO₂) can also yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation or reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyl-nitrobenzene using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,4-dimethyl-aniline.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Sodium dichromate, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 2,4-Dimethyl-nitrobenzene.
Reduction: 2,4-Dimethyl-aniline.
Substitution: Various substituted benzene derivatives depending on the substituent introduced
Applications De Recherche Scientifique
2,4-Dimethyl-1-nitrosobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-1-nitrosobenzene involves its reactivity as a nitroso compound. The nitroso group can participate in various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitroso group can act as an electrophile, facilitating substitution reactions on the benzene ring.
Redox Reactions: The compound can undergo redox reactions, where it can be reduced to an amine or oxidized to a nitro compound.
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-1-nitrosobenzene can be compared with other nitrosobenzene derivatives:
Nitrosobenzene (C₆H₅NO): Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4-Dimethyl-1-nitrobenzene (C₈H₉NO₂): Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2,4-Dimethyl-aniline (C₈H₁₁N): Contains an amino group, making it a precursor for the synthesis of this compound.
Propriétés
Numéro CAS |
38974-06-0 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2,4-dimethyl-1-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(9-10)7(2)5-6/h3-5H,1-2H3 |
Clé InChI |
RAAHAKNUWIDEAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

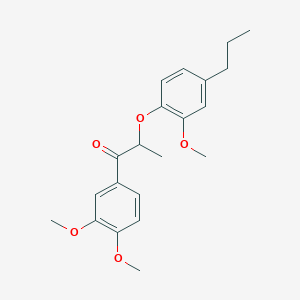
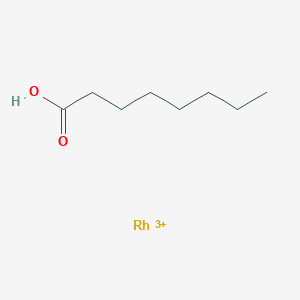
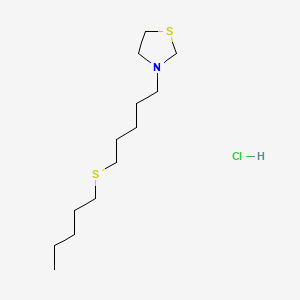
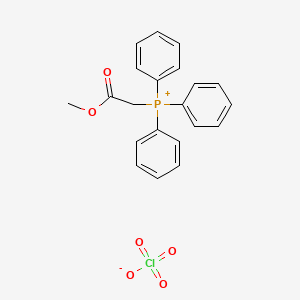
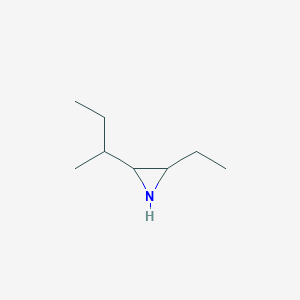
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
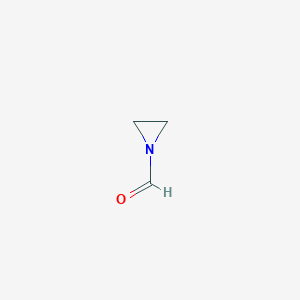
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
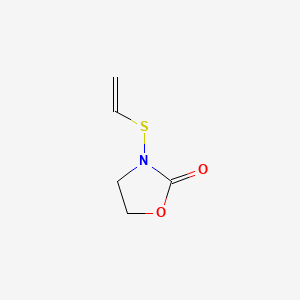
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
